
4-Octadecyl-2-sulfanylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Octadecyl-2-sulfanylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a long octadecyl chain attached to the phenol ring, along with a sulfanyl group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octadecyl-2-sulfanylphenol typically involves the nucleophilic aromatic substitution of a suitable aryl halide with an octadecyl thiol. The reaction is usually carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide. The reaction proceeds through the formation of a Meisenheimer complex, which then eliminates the halide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Octadecyl-2-sulfanylphenol undergoes various types of chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Bromine, nitric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Brominated or nitrated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
4-Octadecyl-2-sulfanylphenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Octadecyl-2-sulfanylphenol involves its interaction with various molecular targets. The phenol group can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals. The sulfanyl group can interact with metal ions, potentially inhibiting metal-catalyzed oxidative processes . Additionally, the long octadecyl chain allows the compound to integrate into lipid membranes, affecting membrane fluidity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Octadecylphenol: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
2-Sulfanylphenol: Lacks the long octadecyl chain, reducing its amphiphilic properties.
4-Octadecyl-2-methylphenol: Contains a methyl group instead of a sulfanyl group, altering its chemical reactivity.
Uniqueness
4-Octadecyl-2-sulfanylphenol is unique due to the combination of the long octadecyl chain and the sulfanyl group. This combination imparts both amphiphilic properties and enhanced reactivity, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
88661-32-9 |
|---|---|
Molekularformel |
C24H42OS |
Molekulargewicht |
378.7 g/mol |
IUPAC-Name |
4-octadecyl-2-sulfanylphenol |
InChI |
InChI=1S/C24H42OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19-20-23(25)24(26)21-22/h19-21,25-26H,2-18H2,1H3 |
InChI-Schlüssel |
UVRCQPAJKUQYIU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC1=CC(=C(C=C1)O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N-(dimethoxyphosphoryl)glycine](/img/structure/B14399233.png)
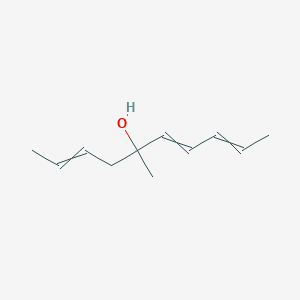
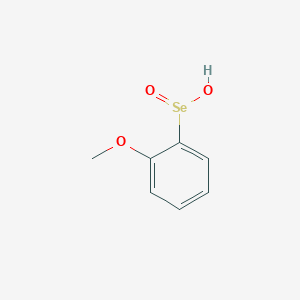

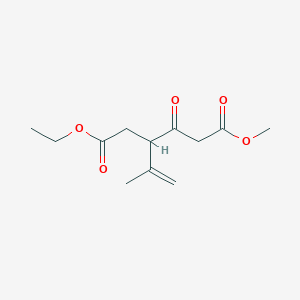
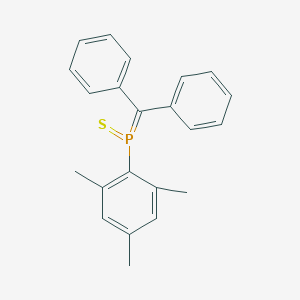
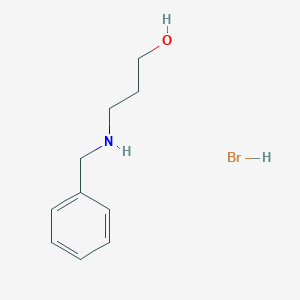
![5,5-Dibromobicyclo[2.1.1]hex-2-ene](/img/structure/B14399287.png)
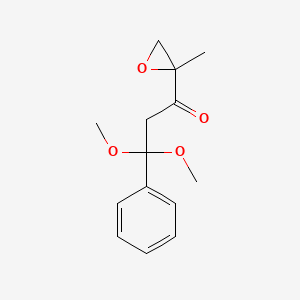
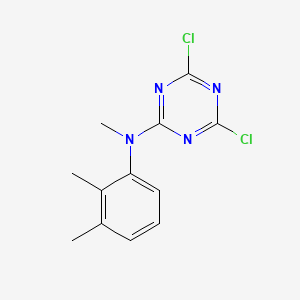

![(1S)-5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B14399306.png)
![[(2R,4S)-2-Hexyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14399316.png)

